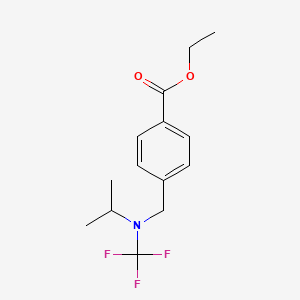![molecular formula C13H13NS2 B13952723 Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-4,5-dihydro- CAS No. 63123-25-1](/img/structure/B13952723.png)
Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-4,5-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-4,5-dihydro- is a heterocyclic compound that belongs to the thiazole family This compound is characterized by a fused ring system consisting of a naphthalene ring and a thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-4,5-dihydro- typically involves the reaction of 2-naphthylamine with carbon disulfide and an alkyl halide under basic conditions. The reaction proceeds through the formation of an intermediate dithiocarbamate, which cyclizes to form the thiazole ring. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-4,5-dihydro- can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of catalysts and solvents that enhance the reaction rate and selectivity can further improve the efficiency of the industrial production process .
Analyse Chemischer Reaktionen
Types of Reactions
Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-4,5-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thione group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding thiol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the naphthalene ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Medicine: Investigated for its potential use in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of materials with specific electronic and optical properties, such as organic semiconductors and fluorescent probes
Wirkmechanismus
The biological activity of Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-4,5-dihydro- is primarily attributed to its ability to interact with various molecular targets and pathways. For instance, it has been shown to activate potassium channels (KCa3.1, KCa2.2, KCa2.1, and KCa2.3), leading to enhanced endothelial hyperpolarization and vasodilation. This mechanism is particularly relevant in the context of cardiovascular diseases, where the compound can help lower blood pressure by promoting vasodilation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphtho[2,1-d]thiazole: Another thiazole derivative with a different ring fusion pattern.
Naphtho[1,2-d]imidazole: Contains an imidazole ring instead of a thiazole ring.
Naphtho[2,1-d]oxazole: Features an oxazole ring in place of the thiazole ring
Uniqueness
Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-4,5-dihydro- is unique due to its specific ring structure and the presence of the thione group, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
63123-25-1 |
|---|---|
Molekularformel |
C13H13NS2 |
Molekulargewicht |
247.4 g/mol |
IUPAC-Name |
1-ethyl-4,5-dihydrobenzo[e][1,3]benzothiazole-2-thione |
InChI |
InChI=1S/C13H13NS2/c1-2-14-12-10-6-4-3-5-9(10)7-8-11(12)16-13(14)15/h3-6H,2,7-8H2,1H3 |
InChI-Schlüssel |
LLLDOZVMMUSWMD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(CCC3=CC=CC=C32)SC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


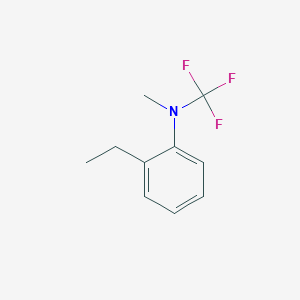
![6-Methylamino-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13952650.png)
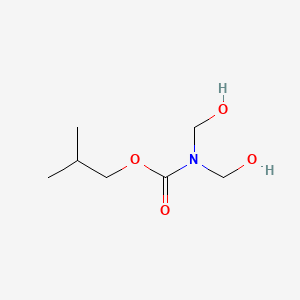
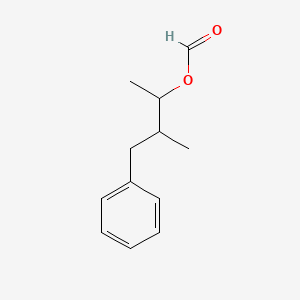
![(R)-3-(pyrrolidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13952664.png)

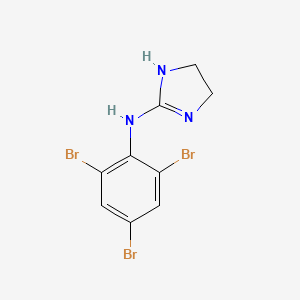


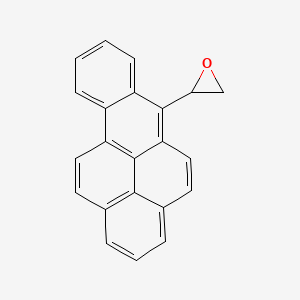
![2-Amino-1-(2-(mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13952693.png)
![3-(o-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13952699.png)
![(2,4-Difluoro-phenyl)-[6-(3,5-dimethyl-pyrazol-1-yl)-pyridin-2-yl]-amine](/img/structure/B13952707.png)
